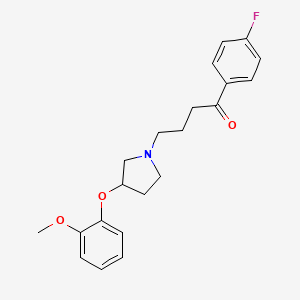

1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone

説明

特性

CAS番号 |

21492-67-1 |

|---|---|

分子式 |

C21H24FNO3 |

分子量 |

357.4 g/mol |

IUPAC名 |

1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one |

InChI |

InChI=1S/C21H24FNO3/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 |

InChIキー |

DBSZFOMWGPKWPJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |

正規SMILES |

COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AHR-1900 free base, AHR-1900, |

製品の起源 |

United States |

準備方法

Friedel-Crafts Acylation

A classical approach involves Friedel-Crafts acylation of fluorobenzene with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method, adapted from analogous ketone syntheses, proceeds via electrophilic aromatic substitution:

$$

\text{Fluorobenzene} + \text{ClC(O)(CH₂)₃Cl} \xrightarrow{\text{AlCl₃}} \text{1-(4-Fluorophenyl)-4-chloro-1-butanone}

$$

The chloro intermediate serves as a precursor for subsequent nucleophilic substitution with pyrrolidine.

Claisen Condensation

Alternative routes employ ethyl acetoacetate as a starting material. Alkylation at the α-position with a 4-fluorobenzyl halide, followed by hydrolysis and decarboxylation, yields the ketone:

$$

\text{Ethyl acetoacetate} + \text{4-Fluorobenzyl bromide} \xrightarrow{\text{Base}} \text{Ethyl 3-(4-fluorobenzyl)acetoacetate} \xrightarrow{\text{H₃O⁺}} \text{1-(4-Fluorophenyl)-1-butanone}

$$

This method offers modularity but requires stringent control over regioselectivity.

Synthesis of 3-(2-Methoxyphenoxy)Pyrrolidine

Mitsunobu Etherification

The pyrrolidinyl ether fragment is synthesized via Mitsunobu reaction, which enables ether formation between pyrrolidin-3-ol and 2-methoxyphenol:

$$

\text{Pyrrolidin-3-ol} + \text{2-Methoxyphenol} \xrightarrow{\text{DEAD, PPh₃}} \text{3-(2-Methoxyphenoxy)pyrrolidine}

$$

Key considerations include nitrogen protection (e.g., Boc or benzyl groups) to prevent side reactions and the use of azodicarboxylate reagents for optimal yield.

Williamson Ether Synthesis

An alternative employs Williamson ether synthesis, where a pyrrolidine derivative bearing a leaving group (e.g., bromide at position 3) reacts with sodium 2-methoxyphenoxide:

$$

\text{3-Bromopyrrolidine} + \text{NaO(C₆H₄-2-OCH₃)} \xrightarrow{\text{DMSO}} \text{3-(2-Methoxyphenoxy)pyrrolidine}

$$

This method is less stereoselective but benefits from readily available starting materials.

Fragment Coupling via Nucleophilic Substitution

The final step involves alkylation of the pyrrolidine nitrogen with the 4-chloro-1-(4-fluorophenyl)-1-butanone intermediate. Conducted in polar aprotic solvents (e.g., DMF or acetone) with a base (e.g., K₂CO₃), this reaction proceeds via an SN2 mechanism:

$$

\text{4-Chloro-1-(4-fluorophenyl)-1-butanone} + \text{3-(2-Methoxyphenoxy)pyrrolidine} \xrightarrow{\text{K₂CO₃, acetone}} \text{Target Compound}

$$

Reaction conditions (temperature, solvent choice) critically influence yield, with refluxing acetone (56–60°C) providing optimal results.

Alternative Synthetic Pathways

Reductive Amination

A convergent strategy employs reductive amination between 4-oxo-1-(4-fluorophenyl)butanal and 3-(2-methoxyphenoxy)pyrrolidine. Catalyzed by NaBH₃CN or H₂/Pd-C, this method avoids halogenated intermediates but requires precise aldehyde synthesis.

Grignard Addition

Grignard reagents derived from 3-(2-methoxyphenoxy)pyrrolidine can react with 4-fluoroacetophenone derivatives, though steric hindrance at the ketone moiety often limits efficiency.

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Structural confirmation is achieved via:

- ¹H/¹³C NMR : Key signals include the fluorophenyl aromatic protons (δ 7.8–7.9 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm).

- HRMS : Molecular ion peak at m/z 357.4 (C₂₁H₂₄FNO₃).

Challenges and Optimization

- Regioselectivity : Ensuring substitution at the pyrrolidine 3-position requires careful protecting group strategies.

- Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity but may necessitate rigorous drying to prevent hydrolysis.

- Yield Limitations : Reported yields for analogous compounds range from 40–65%, with losses occurring during fragment coupling and purification.

化学反応の分析

科学的研究の応用

AHR-1900 hydrochloride has a wide range of scientific research applications. It is used in studies related to the aryl hydrocarbon receptor’s role in various physiological and pathological processes, including glucose homeostasis, insulin resistance, and diabetes development . The compound is also investigated for its potential therapeutic applications in pulmonary diseases, such as acute lung injury and chronic obstructive pulmonary disease . Additionally, AHR-1900 hydrochloride is used in molecular docking studies to identify potential inhibitors of the aryl hydrocarbon receptor .

作用機序

AHR-1900塩酸塩の作用機序には、アリル炭化水素受容体との相互作用が含まれます。 受容体に結合すると、化合物は受容体の活性化を阻害し、異種生物代謝に関与する遺伝子の発現を調節します . この相互作用は、統合失調症やアリル炭化水素受容体の活性化に関連する他の状態の治療におけるその治療効果に不可欠です。

類似化合物との比較

Data Tables

Table 1: Structural and Activity Comparison of Analogues

Table 2: Substituent Impact on Activity

生物活性

1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone, also known as a compound with the molecular formula C21H24FNO3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A 4-fluorophenyl group : This aromatic ring is known to enhance the lipophilicity and biological activity of the compound.

- A pyrrolidine moiety : This five-membered ring contributes to the compound's ability to interact with biological targets.

- A methoxyphenoxy group : This substituent may influence the compound's binding affinity and selectivity towards various receptors.

| Property | Value |

|---|---|

| Molecular Formula | C21H24FNO3 |

| Molecular Weight | 353.42 g/mol |

| Solubility in DMSO | Unknown |

| LogP (octanol-water) | Not specified |

Research indicates that this compound acts primarily as a dopamine transporter (DAT) inhibitor. Inhibition of DAT can lead to increased dopamine levels in the synaptic cleft, which is significant in treating conditions like depression and substance use disorders.

Case Studies and Research Findings

- Preclinical Studies : A study evaluated the compound's effectiveness in reducing cocaine and methamphetamine reinforcement in rodent models. The results indicated that this compound could diminish the reinforcing effects of these psychostimulants without inducing psychostimulant behaviors itself, suggesting a therapeutic potential for addiction treatment .

- Structure-Activity Relationship (SAR) : An analysis of various derivatives revealed that modifications to the pyrrolidine ring significantly impacted DAT affinity. For instance, one derivative exhibited a Ki value of 23 nM, indicating a much higher affinity compared to others . This highlights the importance of structural modifications in enhancing biological efficacy.

- Metabolic Stability : The compound showed moderate metabolic stability in human liver microsomes, which is crucial for assessing its viability as a therapeutic agent. Improved metabolic stability can lead to better pharmacokinetic profiles, reducing the frequency of dosing required .

Table 2: Biological Activity Summary

| Study Type | Findings |

|---|---|

| Preclinical Models | Reduced cocaine/methamphetamine reinforcement |

| SAR Analysis | Ki values ranging from 23 nM to 230 nM |

| Metabolic Stability | Moderate stability in human liver microsomes |

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 1-(4-Fluorophenyl)-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)-1-butanone?

- Methodology : The synthesis typically involves multi-step reactions:

Friedel-Crafts Acylation : Introduce the fluorophenyl ketone moiety using 4-fluorobenzoyl chloride and a suitable aromatic precursor under Lewis acid catalysis (e.g., AlCl₃) .

Pyrrolidine Functionalization : Coupling the pyrrolidine ring with 2-methoxyphenoxy groups via nucleophilic substitution or Mitsunobu reactions .

Butanone Linker Formation : Alkylation or condensation reactions to integrate the butanone backbone .

- Key Considerations : Purification via column chromatography and monitoring by TLC are critical for isolating intermediates.

Q. What spectroscopic techniques are used to characterize this compound?

- Standard Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Q. How is preliminary biological activity screening conducted for this compound?

- Approach :

- In Vitro Assays : Test against enzyme targets (e.g., kinases) or cell lines (cancer, microbial) using dose-response curves (IC₅₀/EC₅₀ determination) .

- Selectivity Profiling : Compare activity against structurally related analogs to identify pharmacophore contributions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Strategies :

- Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyrrolidine functionalization .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during ketone formation .

Q. How does X-ray crystallography elucidate the molecular conformation of this compound?

- Structural Insights :

- Torsional Angles : Determine spatial arrangement of the pyrrolidine and methoxyphenoxy groups .

- Intermolecular Interactions : Hydrogen bonding and π-π stacking observed in crystal lattices influence solubility and stability .

Q. What computational methods are used to predict biological targets?

- Tools :

- Molecular Docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock or Schrödinger .

- QSAR Modeling : Relate substituent electronic properties (Hammett σ values) to activity trends .

- Validation : Cross-check predictions with experimental assays (e.g., SPR or fluorescence polarization) .

Q. How can structural analogs resolve contradictions in reported bioactivity data?

- Case Study :

- Substituent Effects : Compare analogs with varying methoxy/fluoro positions to isolate activity contributors .

- Meta-Analysis : Use statistical tools (e.g., PCA) to identify outliers or confounding variables across studies .

Q. What safety protocols are recommended for handling fluorinated intermediates during synthesis?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。